N2-(3,5-dimethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
This compound is a substituted 1,3,5-triazine derivative featuring a 3,5-dimethylphenyl group at the N2 position, a phenyl group at the N4 position, and a pyrrolidin-1-yl substituent at the 6-position of the triazine core. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmacological applications.
Properties
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6.ClH/c1-15-12-16(2)14-18(13-15)23-20-24-19(22-17-8-4-3-5-9-17)25-21(26-20)27-10-6-7-11-27;/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHJSWVKXJHITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,5-dimethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS Number: 1179452-27-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 396.9 g/mol. The structure features a triazine core with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN6 |
| Molecular Weight | 396.9 g/mol |
| CAS Number | 1179452-27-7 |
Anticancer Properties
Research has indicated that compounds related to the triazine scaffold exhibit significant anticancer activity. A study by Kozlowski et al. (2020) demonstrated that derivatives of triazine compounds selectively inhibited the growth of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . The structure–activity relationship (SAR) analysis highlighted that specific substitutions on the phenyl rings enhanced antiproliferative effects.
Key Findings:
- GI50 Values : Some derivatives showed GI50 values as low as against MDA-MB231 cells.
- Selectivity : The compounds were more effective against hormone-independent cancer cell lines compared to hormone-dependent ones.
Enzyme Inhibition
Another area of investigation is the inhibition of glucocerebrosidase, an enzyme linked to Gaucher's disease and other metabolic disorders. Modifications of triazine compounds have shown promising results in enhancing glucocerebrosidase inhibition . The study emphasized the importance of structural modifications in achieving selectivity against related sugar hydrolases.
Case Study 1: Antitumor Activity
In vitro studies conducted by Zhang et al. (2020) evaluated a series of triazine derivatives for their antitumor activity. The results indicated that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, particularly melanoma and breast cancer cells .
Case Study 2: Glucocerebrosidase Inhibition
A series of compounds derived from N4-phenyl modifications were tested for glucocerebrosidase inhibition. The findings revealed that certain analogues exhibited improved inhibitory activity compared to traditional inhibitors, suggesting potential therapeutic applications in metabolic disorders .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituent Effects : Electron-donating groups in the para position of the phenyl rings generally enhance biological activity.
- Ring Modifications : The introduction of pyrrolidine moieties has been associated with increased potency and selectivity against target enzymes and cancer cells.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving cyanoguanidine and various aromatic aldehydes and amines. The process typically employs microwave-assisted methods which enhance reaction efficiency and yield. The triazine ring structure is critical for its biological activity, as it allows for interactions with various biological targets.
Anticancer Properties
Research has demonstrated that derivatives of triazine compounds exhibit antiproliferative activity against different cancer cell lines. A study focusing on similar triazine derivatives revealed that compounds with a 6-(pyrrolidin-1-yl) substituent showed selective growth inhibition against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . This selectivity suggests a promising therapeutic index for further development.
Enzyme Inhibition
Triazine derivatives are also noted for their ability to inhibit specific enzymes. For instance, modifications of related triazine compounds have been shown to enhance glucocerebrosidase inhibition, which is relevant in the treatment of Gaucher's disease . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly affect enzyme selectivity and potency.
Antiviral and Antibacterial Agents
Triazine-based compounds are being investigated for their potential as antiviral and antibacterial agents due to their ability to disrupt cellular processes in pathogens . The unique electronic properties of the triazine ring can facilitate interactions with viral proteins or bacterial enzymes.
Organic Electronics
Beyond biological applications, triazine derivatives are being explored in the field of organic electronics. Their electrical properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices . The stability and conductivity of these compounds can lead to advancements in material science.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Findings from Structural Comparisons:
- Substituent Effects on Solubility : The target compound’s 3,5-dimethylphenyl and phenyl groups confer hydrophobicity, whereas analogs with methoxy groups () exhibit higher polarity. This may influence solubility profiles and pharmacokinetics .
- Pyrrolidine vs. Chloro Substituents : The pyrrolidin-1-yl group in the target compound and –2 provides hydrogen-bonding capability, contrasting with the chloro group in , which may favor covalent interactions in biological systems .
Pharmacological Implications of Structural Variations
While direct activity data for the target compound is unavailable, insights can be drawn from analogs:
- Kinase Inhibition : Triazine derivatives with pyrrolidine substituents (e.g., ) are reported to inhibit kinases like CDK2/cyclin E, where the pyrrolidine nitrogen participates in key hydrogen bonds .
- Receptor Affinity: Methoxy-substituted analogs () may target serotonin or dopamine receptors due to their structural resemblance to known ligands .
- Reactivity : Chloro-substituted triazines () are often intermediates in nucleophilic substitution reactions, suggesting the target compound’s pyrrolidine group could be a leaving group in prodrug designs .
Q & A
Q. What synthetic methodologies are established for this compound, and how can reaction parameters be systematically optimized?
The compound is synthesized via a one-pot, microwave-assisted method using cyanoguanidine, aromatic aldehydes, and arylamines . Key parameters affecting yield include temperature, solvent polarity, and catalyst loading. To optimize conditions, employ Design of Experiments (DoE) to minimize trials while maximizing data robustness. For example, a factorial design can evaluate interactions between variables like microwave power (100–300 W) and reaction time (10–30 min). Statistical analysis (e.g., ANOVA) identifies significant factors .
Q. Which analytical techniques are critical for characterizing structural integrity and purity?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the triazine core.
- HPLC-MS for purity assessment, using a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) and ESI+ ionization .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities. Cross-reference spectral data with computed InChI and SMILES identifiers .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis efficiency and address low-yield challenges?
Integrate quantum chemical calculations (e.g., DFT) to map energy barriers for key intermediates. For instance, simulate the nucleophilic aromatic substitution step between pyrrolidine and the triazine core to identify transition states. Pair this with machine learning to predict optimal solvent-catalyst combinations. Experimental validation should follow, using high-throughput screening (e.g., 96-well plates) to test computational predictions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Conflicting results often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To address this:
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound?
Design SAR studies by synthesizing analogs with modifications to:
- The 3,5-dimethylphenyl group (replace with electron-withdrawing substituents).
- The pyrrolidine moiety (test morpholine or piperidine variants). Evaluate analogs using standardized bioassays (e.g., kinase inhibition) and correlate activity with computed descriptors (e.g., logP, polar surface area). Molecular docking can further pinpoint binding interactions .
Methodological Resources
- DoE Templates : Use fractional factorial designs for initial screening and response surface methodology (RSM) for optimization .
- Computational Tools : Gaussian (DFT), AutoDock (docking), and KNIME (machine learning workflows) .
- Data Validation : Employ Bland-Altman plots for assay reproducibility and Cohen’s κ for inter-lab consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
